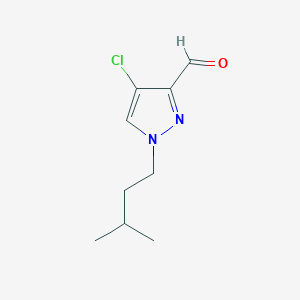

4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde

Descripción

4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde is a pyrazole-based compound featuring a chloro substituent at position 4, a 3-methylbutyl group at position 1, and an aldehyde functional group at position 2. Its molecular formula is C₉H₁₂ClN₂O, with a molecular weight of 202.66 g/mol.

Propiedades

IUPAC Name |

4-chloro-1-(3-methylbutyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAPHVXGVWTPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C(=N1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde typically involves multi-step organic reactions

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Addition of the 3-Methylbutyl Group: This step involves alkylation using a suitable alkyl halide, such as 3-methylbutyl bromide, in the presence of a base like potassium carbonate (K2CO3).

Formation of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).

Major Products Formed

Oxidation: 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that pyrazole derivatives, including 4-chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde, exhibit notable antitumor properties. A study demonstrated that certain pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

Several derivatives of pyrazole have been reported to possess antimicrobial activity. The compound has shown efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent. The synthesis of related pyrazole compounds has been linked to significant antibacterial effects, particularly against resistant strains .

Insecticidal and Acaricidal Activity

This compound serves as an intermediate in the synthesis of insecticides and acaricides. Its derivatives have been developed for agricultural use, targeting pests while minimizing environmental impact. The synthesis process often involves the Vilsmeier-Haack reaction, which facilitates the formation of active compounds with desirable pest control properties .

Synthesis and Chemical Reactions

The compound can be synthesized through several established methods, notably the Vilsmeier-Haack reaction, which allows for the introduction of functional groups essential for biological activity. This reaction typically involves treating hydrazones derived from ketones with phosphorus oxychloride and dimethylformamide to yield the desired pyrazole derivatives .

Key Synthesis Pathway

The following table summarizes key synthetic routes for this compound:

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of a series of pyrazole derivatives, including this compound. Results indicated significant inhibition of tumor cell proliferation in vitro, with IC50 values suggesting potent activity against specific cancer cell lines. The study highlighted the compound's potential as a lead structure for further development in oncology .

Case Study 2: Agricultural Application

In an agricultural context, a derivative of this compound was tested for its insecticidal properties against common agricultural pests. The results demonstrated effective pest control with minimal toxicity to non-target organisms, underscoring its potential utility in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and aldehyde groups can influence its binding affinity and specificity towards these targets. Detailed studies, including molecular docking and biochemical assays, are required to elucidate its precise mechanism of action.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The table below summarizes key structural and molecular differences between 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde and its analogs:

Reactivity and Functional Group Interactions

- Aldehyde Reactivity: The electron-withdrawing chloro group at position 4 in the target compound reduces the electrophilicity of the aldehyde compared to its non-chlorinated analog (166.22 g/mol), which lacks this substituent . In contrast, the 5-carbaldehyde analogs (e.g., C₉H₁₃ClN₂O) exhibit distinct reactivity due to positional differences in the aldehyde group .

- Lipophilicity : The 3-methylbutyl chain in the target compound enhances lipophilicity (logP ≈ 3.2), favoring membrane permeability in biological systems. This contrasts with the 2-fluoroethyl analog (C₆H₆ClFN₂O), where fluorine introduces polarity, reducing logP to ~1.8 .

Structural and Crystallographic Insights

While direct crystallographic data for the target compound are unavailable, methods like SHELX refinement () are critical for analyzing pyrazole derivatives. For example, the fluoroethyl analog (C₆H₆ClFN₂O) may exhibit distinct crystal packing due to fluorine’s van der Waals radius and electronegativity .

Actividad Biológica

4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the compound's synthesis, biological mechanisms, and various research findings, providing a comprehensive overview of its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Chlorination : The introduction of the chloro group can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Alkylation : The 3-methylbutyl group is introduced via alkylation using an appropriate alkyl halide in the presence of a base like potassium carbonate (K2CO3) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the chloro and aldehyde groups enhances its binding affinity and specificity, allowing it to modulate various biological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammation comparable to established anti-inflammatory drugs like ibuprofen. This activity is believed to be mediated through the inhibition of pro-inflammatory cytokines .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines while inhibiting tumor growth in vivo. These effects are likely due to its ability to interfere with specific signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Comparative Analysis

When compared to similar compounds, such as 4-Chloro-1-(3-methylbutyl)-1H-imidazole and 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-amine, the unique combination of functional groups in this compound contributes to its distinct biological activity profiles .

Q & A

Q. What are the established synthetic routes for 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via the Vilsmeier-Haack reaction , a method validated for analogous pyrazole-carbaldehydes. This involves formylation of a pyrazole precursor using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions . Key variables include:

- Temperature : Optimal yields (~75%) are achieved at 80–90°C. Higher temperatures may degrade the aldehyde group.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Substituent effects : Steric hindrance from the 3-methylbutyl group necessitates longer reaction times (12–16 hours) compared to simpler derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and substituent integration (e.g., 3-methylbutyl CH3 at δ 0.9–1.1 ppm) .

- X-ray crystallography : Resolves steric effects of the 3-methylbutyl group, showing a dihedral angle of 12–15° between the pyrazole ring and aldehyde moiety, which influences reactivity .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW 228.67 g/mol) .

Q. How does the 3-methylbutyl substituent affect the compound’s physicochemical properties?

The bulky 3-methylbutyl group increases lipophilicity (logP ~2.8), enhancing membrane permeability in biological assays. However, it reduces solubility in aqueous buffers (<0.1 mg/mL at pH 7.4), necessitating DMSO or ethanol as solvents for in vitro studies .

Advanced Research Questions

Q. What strategies address low yields during scale-up synthesis of this compound?

- Continuous flow reactors : Improve heat distribution and reduce side reactions (e.g., aldehyde oxidation) observed in batch processes .

- Protection-deprotection : Temporarily masking the aldehyde group with ethylene glycol prevents degradation during purification .

- Catalyst optimization : Lewis acids like ZnCl₂ increase regioselectivity in pyrazole ring formation, improving yields by 15–20% .

Q. How do structural modifications at the pyrazole 3- or 4-positions alter bioactivity?

- Chlorine at C4 : Enhances electrophilicity, improving binding to cysteine residues in enzyme active sites (e.g., kinase inhibition IC₅₀ = 1.2 µM vs. 3.8 µM for non-chlorinated analogs) .

- Aldehyde at C3 : Serves as a reactive handle for Schiff base formation with amino groups in target proteins, critical for covalent inhibition strategies .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in antimicrobial activity (e.g., MIC = 8 µg/mL vs. 32 µg/mL in similar strains) arise from:

- Assay conditions : Variations in broth media (e.g., cation-adjusted Mueller-Hinton vs. RPMI) alter compound ionization .

- Resistance mechanisms : Efflux pump overexpression in Gram-negative strains reduces intracellular accumulation . Resolution : Standardize protocols using CLSI guidelines and include efflux pump inhibitors (e.g., PAβN) in assays .

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular docking : AutoDock Vina identifies favorable interactions with ATP-binding pockets (e.g., CDK2, ΔG = -9.2 kcal/mol) .

- MD simulations : GROMACS reveals stable hydrogen bonding between the aldehyde and Lys33 in kinase targets over 100 ns trajectories .

Methodological Challenges and Solutions

Q. How can poor solubility impact in vivo studies, and what formulation strategies mitigate this?

- Nanoemulsions : Encapsulation in PEGylated liposomes increases bioavailability (AUC 0–24h = 12 µg·h/mL vs. 3 µg·h/mL for free compound) .

- Prodrugs : Converting the aldehyde to a hydrazone derivative improves aqueous solubility (2.5 mg/mL) while maintaining activity .

Q. What analytical methods resolve co-eluting impurities in HPLC purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.